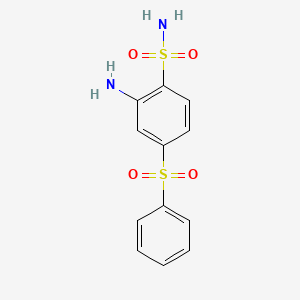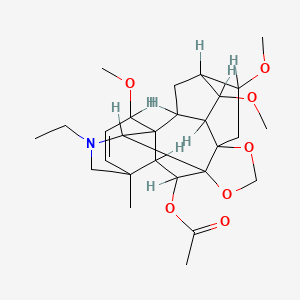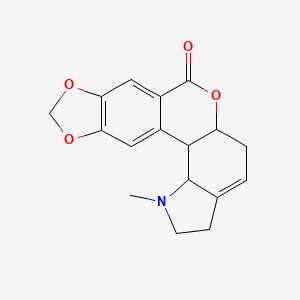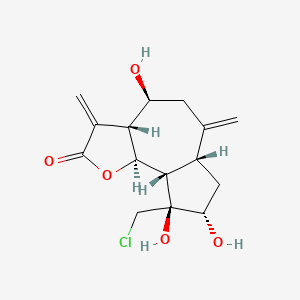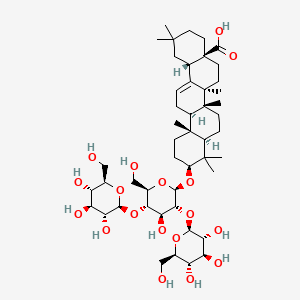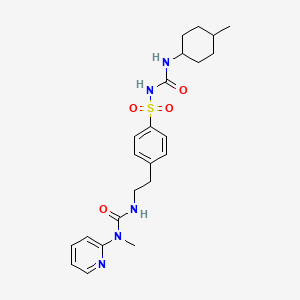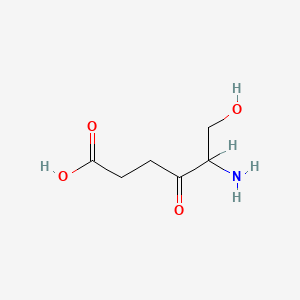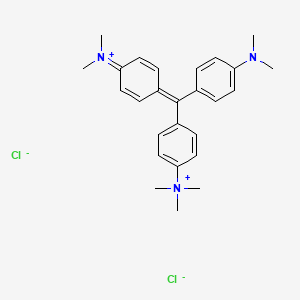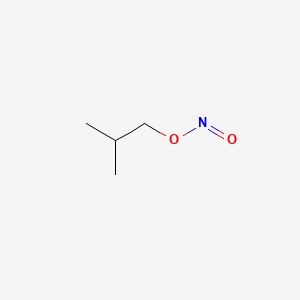![molecular formula C17H14N2S B1194973 1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile](/img/structure/B1194973.png)
1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile is a member of indoles.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Studies have identified compounds structurally related to 1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile as effective corrosion inhibitors. For instance, 5-(Phenylthio)-3H-pyrrole-4-carbonitriles have been shown to inhibit mild steel corrosion in acidic environments, providing insights into their potential industrial applications (Verma et al., 2015).
Synthetic Chemistry
In synthetic chemistry, derivatives of indolecarbonitriles, similar to the compound , are used in various reactions. A study describes the synthesis of novel 4H-pyrans, highlighting the diversity and adaptability of indolecarbonitrile compounds in chemical synthesis (Sivakumar et al., 2013).
Photophysical Studies
Indole derivatives, closely related to this compound, have been investigated for their photophysical properties. They are considered good candidates for fluorescent probes due to their high fluorescence quantum yields and sensitivity to different solvents (Pereira et al., 2010).
Medicinal Chemistry
Although information related to drug use and side effects is excluded as per the request, it's noteworthy to mention that indolecarbonitrile derivatives have been studied in the context of medicinal chemistry. For example, their role in inhibiting monoamine oxidase, which is significant in treating neurological disorders, has been explored (Chirkova et al., 2015).
Propiedades
Fórmula molecular |
C17H14N2S |
|---|---|
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
1-methyl-2-(phenylsulfanylmethyl)indole-3-carbonitrile |
InChI |
InChI=1S/C17H14N2S/c1-19-16-10-6-5-9-14(16)15(11-18)17(19)12-20-13-7-3-2-4-8-13/h2-10H,12H2,1H3 |
Clave InChI |
XUTSPRNFWFULEQ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C1CSC3=CC=CC=C3)C#N |
SMILES canónico |
CN1C2=CC=CC=C2C(=C1CSC3=CC=CC=C3)C#N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


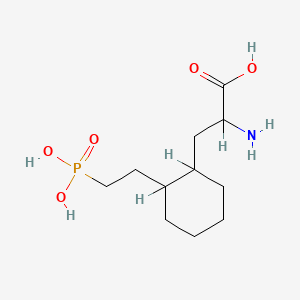
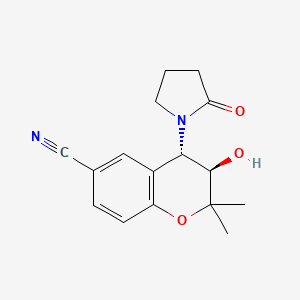
![N,N-dimethyl-4-[[4-(5-methyl-1-benzotriazolyl)-1-piperidinyl]sulfonyl]benzamide](/img/structure/B1194893.png)
